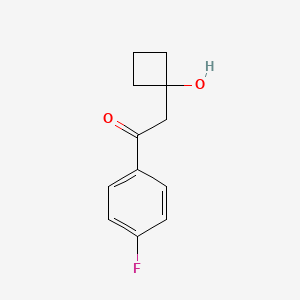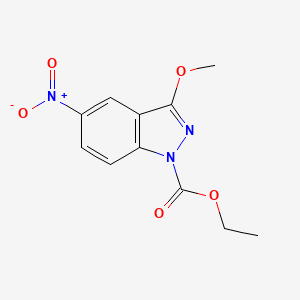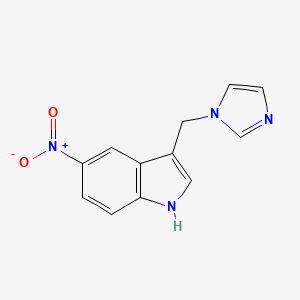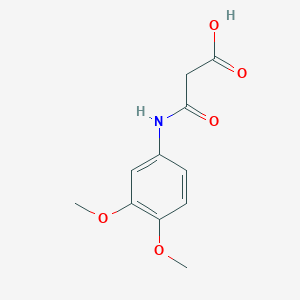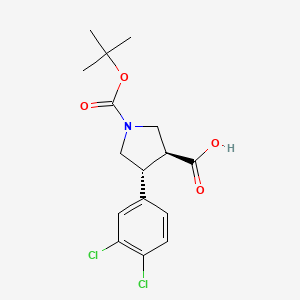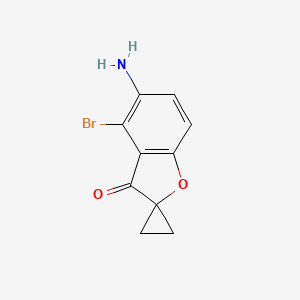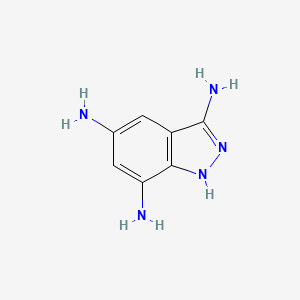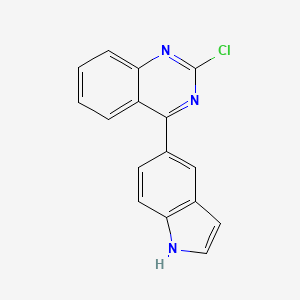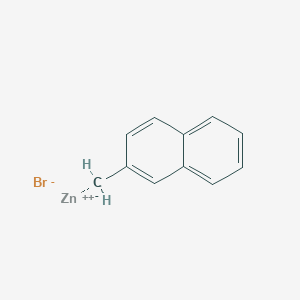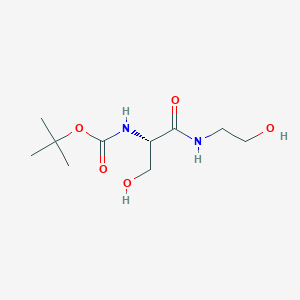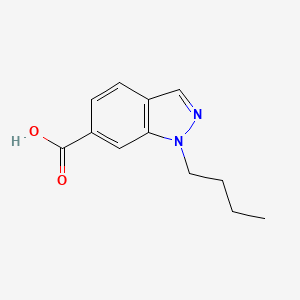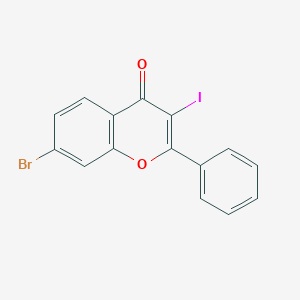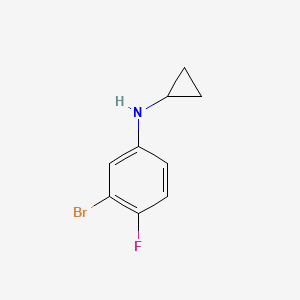![molecular formula C9H16NO+ B8282379 (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one](/img/structure/B8282379.png)
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is a bicyclic quaternary ammonium compound. This compound is known for its unique structure, which includes a bicyclic framework with a nitrogen atom incorporated into the ring system. The presence of the quaternary ammonium group makes it a positively charged ion, which can interact with various biological molecules and systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable bicyclic ketone with a methylating agent to introduce the quaternary ammonium group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The quaternary ammonium group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can react with the quaternary ammonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one is used as a reagent in various organic synthesis reactions. Its unique structure and reactivity make it valuable for the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of quaternary ammonium compounds with biological membranes and proteins. Its positively charged nature allows it to interact with negatively charged biological molecules, making it useful in various biochemical assays.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas where modulation of ion channels or receptors is desired.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of other complex molecules. Its reactivity and stability make it suitable for use in various industrial processes, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins or membranes, potentially modulating their function. This interaction can affect various cellular pathways and processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl: This compound is structurally similar but lacks the quaternary ammonium group.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
The uniqueness of (1R,5S)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one lies in its quaternary ammonium group, which imparts distinct chemical and biological properties. This makes it particularly valuable for applications where positive charge and specific interactions with biological molecules are required.
Properties
Molecular Formula |
C9H16NO+ |
|---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
(1S,5R)-9-methyl-9-azoniabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/p+1/t7-,8+ |
InChI Key |
RHWSKVCZXBAWLZ-OCAPTIKFSA-O |
Isomeric SMILES |
C[NH+]1[C@@H]2CCC[C@H]1CC(=O)C2 |
Canonical SMILES |
C[NH+]1C2CCCC1CC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


